N,N-Dimethyl-3-(propan-2-yl)pyrrolidin-3-amine
Description
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
N,N-dimethyl-3-propan-2-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H20N2/c1-8(2)9(11(3)4)5-6-10-7-9/h8,10H,5-7H2,1-4H3 |
InChI Key |
LFBTTWWXOPFGOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCNC1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Halogenation and Ammonolysis Route
This approach uses a polyhydroxyalkane such as 1,2,4-butanetriol or halogenated butanes as starting materials. The key steps include:
- Halogenation of 1,2,4-butanetriol or similar substrates to introduce leaving groups (halogens or sulfonates) at specific positions.
- Ammonolysis or reaction with primary amines to substitute these leaving groups with amino functionalities, forming the pyrrolidine ring.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 1,2,4-butanetriol + halogenating agent (e.g., SOCl2, PBr3) | Formation of 1,2,4-trisubstituted butane with halogens |
| 2 | Treatment with excess ammonia (20-80 fold) at 20-120°C | Cyclization and formation of 3-aminopyrrolidine core |
| 3 | Further substitution with primary amines (if needed) at 40-150°C | Introduction of N-substituents such as N,N-dimethyl groups |
This method is characterized by simplicity, low cost, high yield, and high purity of products with minimal pollution.
Catalytic Hydrogenation of N,N'-Disubstituted 3-aminopyrrolidines
Another route involves the catalytic hydrogenation of N,N'-disubstituted 3-aminopyrrolidines to yield the target compound or its derivatives:
- Starting from N,N'-disubstituted intermediates (e.g., N,N'-dimethyl-3-aminopyrrolidine derivatives),
- Catalytic hydrogenation (e.g., using Raney nickel or Pd catalysts under hydrogen atmosphere) reduces substituents and yields the desired amine.
This method is useful for preparing parent and substituted 3-aminopyrrolidines with control over substitution patterns.
Functional Group Transformations and Side Chain Introduction
The isopropyl group at the 3-position can be introduced via:
- Use of chiral or racemic 2-(pyrrolidin-3-yl)propan-2-ol intermediates,
- Alkylation or substitution reactions on the pyrrolidine ring nitrogen or carbon atoms,
- Coupling reactions under mild conditions such as microwave-assisted synthesis in solvents like DMSO with bases like sodium carbonate.
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Halogenation | 1,2,4-butanetriol | Halogenating agents (e.g., SOCl2) | 1,2,4-trihalobutane | High yield, key intermediate |
| 2 | Ammonolysis & Cyclization | 1,2,4-trihalobutane | Excess ammonia, 20-120°C | 3-aminopyrrolidine | High yield, forms pyrrolidine ring |
| 3 | N,N-Dimethylation | 3-aminopyrrolidine | Methylating agents (e.g., formaldehyde + reducing agent) | N,N-dimethyl-3-aminopyrrolidine | Efficient N-substitution |
| 4 | Isopropyl side chain addition | Pyrrolidine derivative or intermediate | Alkylation with isopropyl reagents or via substitution | N,N-Dimethyl-3-(propan-2-yl)pyrrolidin-3-amine | Final target compound |
- Purification typically involves crystallization or salt formation (e.g., dihydrochloride salts) to enhance stability and purity.
- Characterization by NMR, mass spectrometry, and chromatography confirms structure and purity.
- Hydrogenation steps require careful control of pressure and catalyst to avoid over-reduction or side reactions.
| Preparation Method | Key Starting Materials | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Halogenation & Ammonolysis | 1,2,4-butanetriol, halogenating agents | 20-150°C, excess ammonia or amine | Simple, cost-effective, high yield | Requires handling halogenated intermediates |
| Catalytic Hydrogenation | N,N'-disubstituted 3-aminopyrrolidines | H2 gas, Raney nickel or Pd catalyst | High selectivity, versatile | Requires hydrogenation setup |
| Alkylation/Substitution for side chain | Pyrrolidine derivatives | Microwave, DMSO, bases like Na2CO3 | Mild conditions, good functional group tolerance | Moderate yields, purification needed |
The preparation of this compound involves established synthetic strategies primarily based on halogenation-ammonolysis of suitable butane derivatives and catalytic hydrogenation of N,N'-disubstituted intermediates. These methods provide efficient access to the compound with high purity and yield. The choice of method depends on available starting materials, desired scale, and functional group compatibility. The data from patents and research literature confirm these routes as authoritative and practical for industrial and research applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-(propan-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, cyanides, or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Secondary or primary amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-3-(propan-2-yl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(propan-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to various physiological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and physicochemical properties of N,N-Dimethyl-3-(propan-2-yl)pyrrolidin-3-amine with analogs:
Key Observations :
- In contrast, Dexchlorpheniramine’s chlorophenyl group contributes to its antihistamine activity .
- Hybrid Structures : The pyrazole-pyrrolidine hybrid demonstrates how heterocyclic additions can modulate bioactivity, though synthetic complexity increases.
Biological Activity
N,N-Dimethyl-3-(propan-2-yl)pyrrolidin-3-amine, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, receptor interactions, and implications for therapeutic applications.
Receptor Interactions
Research has demonstrated that this compound exhibits binding affinity to various opioid receptors. This interaction suggests potential therapeutic effects in pain management and other opioid-related conditions. Binding affinity studies have quantified these interactions, indicating that the compound may serve as a lead for developing new analgesics.
Case Studies and Experimental Findings
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory properties of similar pyrrolidine derivatives. Compounds with structural similarities exhibited significant anti-inflammatory effects in vitro using the Bovine Serum Albumin (BSA) denaturation technique. This highlights the potential of this compound in treating inflammatory conditions .
- Anticancer Properties : The anticancer activity of pyrrolidine derivatives has been assessed against various cancer cell lines, including A549 human lung adenocarcinoma cells. Compounds structurally related to this compound showed varying degrees of cytotoxicity, suggesting that modifications to the pyrrolidine structure can enhance anticancer efficacy .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally related to this compound along with their unique features and biological activities:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| N,N-Dimethylpyrrolidinone | C7H15N | Lacks propan group; used as solvent | Moderate anti-inflammatory activity |
| 2,2-Dimethylpyrrolidine | C7H15N | Two methyl groups on the same carbon | Antimicrobial properties |
| N-Methylpyrrolidine | C5H11N | Methylated at nitrogen; different activity | Limited anticancer activity |
| N,N-Diethylpyrrolidinone | C9H17N | Ethyl groups instead of methyl | Potential CNS agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
